molecular formula C14H17NO4S B11816512 1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid

1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid

Cat. No.: B11816512
M. Wt: 295.36 g/mol
InChI Key: PJMXTCRVCWSTGP-UHFFFAOYSA-N
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Description

1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H17NO4S and a molecular weight of 295.36 g/mol . This compound is characterized by the presence of a cyclopentane ring, a carboxylic acid group, and a phenylethenylsulfonylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with 2-phenylethenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

1-(2-phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17)

InChI Key

PJMXTCRVCWSTGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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